1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol
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Overview
Description
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an aromatic compound with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol . This compound features a naphthalene ring system substituted with a hydroxymethyl group and a phenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with a suitable phenyl derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalen-2-ol reacts with a phenylmethanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The naphthalene ring system provides a rigid framework that can interact with various biological targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: A simpler structure lacking the phenyl and hydroxymethyl groups.
1-(2-Hydroxyphenyl)naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.
1-(3-Methoxyphenyl)naphthalen-2-ol: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-10,18-19H,11H2 |
InChI Key |
GSFVGSMAQQVYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)O |
Origin of Product |
United States |
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